6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde
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Overview
Description
6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde is an organic compound that features a benzyl ether group, a bromine atom, and a hydroxyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde typically involves the bromination of 6-(benzyloxy)-3-hydroxybenzaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (DCM). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The presence of the bromine atom and hydroxyl group allows it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways and affect cellular processes, making it a valuable compound for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-3-hydroxybenzaldehyde
- 2-Bromo-4-hydroxybenzaldehyde
Uniqueness
6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C14H11BrO3 |
---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrO3/c15-14-11(8-16)13(7-6-12(14)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChI Key |
ICQZFGMHVSOZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)O)Br)C=O |
Origin of Product |
United States |
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